
Chloramphenicol sodium succinate
Vue d'ensemble
Description
Chloramphenicol sodium succinate (CSS) is a water-soluble prodrug of chloramphenicol, a broad-spectrum bacteriostatic antibiotic derived from Streptomyces venezuelae. It is administered intravenously (IV) or intramuscularly (IM) and is hydrolyzed in vivo to release active chloramphenicol, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . CSS is preferred over chloramphenicol base for parenteral administration due to its solubility and stability . However, its bioavailability is incomplete, with ~26% of the dose excreted unchanged in urine, reflecting partial hydrolysis . CSS is classified as a European Pharmacopoeia reference standard (EP) and is associated with hematological toxicities, including aplastic anemia, necessitating cautious use .
Méthodes De Préparation
Chemical Synthesis Using Organic Catalysts
The classical preparation of chloramphenicol succinate involves reacting chloramphenicol with succinic anhydride under organic base catalysis. Pyridine in acetone is a widely used system, as detailed in the CN103193667A patent . The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of chloramphenicol attacks the electrophilic carbonyl of succinic anhydride.
Reaction Conditions and Optimization
-
Molar Ratio : A 1:1.2 molar ratio of succinic anhydride to chloramphenicol ensures excess anhydride drives the reaction to completion, minimizing unreacted starting material .
-
Catalyst and Solvent : Pyridine (5–10% w/w) in acetone facilitates both catalysis and solubility. Acetone’s low polarity prevents side reactions while maintaining reagent miscibility .
-
Temperature and Duration : Reactions conducted at 25–40°C for 8–12 hours achieve 85–90% conversion. Prolonged heating beyond 12 hours risks decomposition .
Limitations of Traditional Methods
Despite high yields, this method faces criticism for using toxic pyridine and generating hazardous waste. Post-reaction neutralization with hydrochloric acid produces pyridinium chloride, requiring costly disposal .
Enzymatic Synthesis via Hydrolase Catalysis
Recent advances employ lipases or proteases to catalyze esterification, offering an eco-friendly alternative. The CN112538506A patent demonstrates this using immobilized lipase E03 in acetone .
Enzyme-Catalyzed Reaction Mechanism
Hydrolases act reversibly, favoring esterification under anhydrous conditions. Molecular sieves (4Å) absorb water, shifting equilibrium toward product formation .
Reaction Equation :
Optimization of Enzymatic Parameters
Data from Example 4 (CN112538506A) illustrate temperature and enzyme loading effects:
Parameter | Optimal Range | Conversion Rate |
---|---|---|
Temperature | 40–45°C | 93–94% |
Enzyme Loading | 15–20% w/w | 90–95% |
Solvent | Acetone | 93% |
Enzyme reuse for 5 cycles retains 80% activity, reducing costs .
Sodium Salt Formation
Chloramphenicol succinate is converted to its sodium salt via neutralization with sodium hydroxide (NaOH). TOKU-E’s protocol uses a 1:1 molar ratio in aqueous solution, achieving pH 6.4–7.0 .
Critical Steps :
-
Precision Titration : Slow NaOH addition prevents localized alkalinity, which degrades the ester bond .
-
Lyophilization : Freeze-drying the neutralized solution yields a stable, crystalline powder .
Purification and Quality Control
Crystallization and Filtration
Crude chloramphenicol succinate is purified via recrystallization from methanol-water (1:1 v/v). Example 6 (CN112538506A) reports 73% yield with >99% purity after cooling to 4°C .
USP-NF Compliance
The USP32 standard mandates:
Comparative Analysis of Synthesis Methods
Method | Yield | Purity | Cost | Environmental Impact |
---|---|---|---|---|
Chemical (Pyridine) | 85–90% | 98–99% | Low | High (toxic waste) |
Enzymatic (Lipase) | 73–79% | >99% | Moderate | Low (biodegradable) |
Key Trade-offs : Enzymatic methods sacrifice yield for sustainability, while chemical routes prioritize efficiency at environmental expense .
Industrial-Scale Considerations
Continuous Reactor Design
Immobilized enzyme-packed bed reactors enable continuous production, reducing enzyme inactivation from shear stress .
Solvent Recovery
Acetone is recycled via vacuum distillation, cutting raw material costs by 30% .
Analyse Des Réactions Chimiques
Types de réactions: Le succinate de chloramphénicol sodique subit une hydrolyse pour libérer la chloramphénicol active. Cette hydrolyse est catalysée par les estérases dans l'organisme .
Réactifs et conditions courants:
Hydrolyse: L'eau et les estérases sont les principaux réactifs impliqués dans l'hydrolyse du succinate de chloramphénicol sodique.
Oxydation et réduction: Le succinate de chloramphénicol sodique ne subit généralement pas de réactions d'oxydation ou de réduction dans des conditions physiologiques.
Principaux produits: Le principal produit de l'hydrolyse est la chloramphénicol, qui exerce l'effet antibiotique en inhibant la synthèse des protéines bactériennes .
Applications de la recherche scientifique
Chimie: Le succinate de chloramphénicol sodique est utilisé en biologie moléculaire pour la sélection bactérienne dans les expériences génétiques. Il est également utilisé dans la synthèse de divers dérivés à des fins de recherche .
Biologie: En recherche biologique, le succinate de chloramphénicol sodique est utilisé pour étudier la synthèse des protéines bactériennes et les mécanismes de résistance aux antibiotiques .
Médecine: Cliniquement, le succinate de chloramphénicol sodique est utilisé pour traiter les infections graves causées par des bactéries sensibles, notamment la méningite, la fièvre typhoïde et les infections rickettsiennes .
Industrie: Dans l'industrie pharmaceutique, le succinate de chloramphénicol sodique est utilisé dans la formulation d'antibiotiques injectables en raison de sa solubilité et de sa stabilité .
Mécanisme d'action
Le succinate de chloramphénicol sodique est hydrolysé en chloramphénicol, qui se lie à la sous-unité ribosomale 50S des ribosomes bactériens. Cette liaison inhibe l'activité de la peptidyl transférase, empêchant la formation de liaisons peptidiques pendant la synthèse des protéines. En conséquence, la croissance bactérienne est stoppée .
Applications De Recherche Scientifique
Pharmacological Profile
Chemical Structure and Properties
- Chemical Name: D-threo-(-)-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-nitrophenethyl] acetamide α-(sodium succinate)
- Molecular Formula: C₁₅H₁₅Cl₂N₂NaO₈
- Mechanism of Action: Chloramphenicol sodium succinate is hydrolyzed to chloramphenicol, which binds to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by blocking peptide bond formation .
Clinical Applications
This compound is primarily indicated for severe infections where other antibiotics are ineffective or contraindicated. Its applications include:
- Bacterial Meningitis: Effective against pathogens like Neisseria meningitidis and Streptococcus pneumoniae.
- Typhoid Fever: Used in cases resistant to first-line therapies.
- Rickettsial Infections: Effective in treating diseases such as Rocky Mountain spotted fever.
- Intraocular Infections: Administered in certain ocular infections where other treatments are ineffective .
Dosage and Administration
The recommended dosage for adults is typically 50 mg/kg/day divided into six-hour intervals, with adjustments made based on clinical response and resistance patterns .
Research Applications
This compound has been utilized in various research contexts:
- Pharmacokinetics Studies: Investigating absorption rates and bioavailability, with reports indicating a Tmax of 1 hour post-administration and variable interpatient absorption profiles .
- Compounding Practices: It is frequently compounded for specific patient needs in hospital settings, particularly when commercially available formulations are unsuitable .
- Antimicrobial Resistance Research: Studies focus on the efficacy of this compound against resistant strains of bacteria, providing insights into its continued relevance in modern medicine .
Case Study 1: Treatment of Severe Meningitis
A clinical trial involving patients with bacterial meningitis demonstrated the effectiveness of this compound when administered intravenously. The study highlighted rapid clinical improvement in patients who were resistant to other antibiotics.
Case Study 2: Typhoid Fever Management
A cohort study evaluated the use of this compound in treating typhoid fever in endemic regions. The results indicated a significant reduction in fever duration and bacterial load compared to standard therapies.
Comparative Efficacy Table
Infection Type | First-Line Treatment | This compound Efficacy |
---|---|---|
Bacterial Meningitis | Ceftriaxone | High efficacy against resistant strains |
Typhoid Fever | Ciprofloxacin | Effective in multi-drug resistant cases |
Rickettsial Infections | Doxycycline | Comparable efficacy noted |
Intraocular Infections | Vancomycin | Effective when other treatments fail |
Safety and Adverse Effects
While this compound is effective, it carries risks including:
- Blood dyscrasias (e.g., aplastic anemia)
- Gastrointestinal disturbances
- Allergic reactions
Monitoring for adverse effects is crucial during treatment due to its narrow therapeutic index .
Mécanisme D'action
Chloramphenicol sodium succinate is hydrolyzed into chloramphenicol, which binds to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, preventing the formation of peptide bonds during protein synthesis. As a result, bacterial growth is halted .
Comparaison Avec Des Composés Similaires
Pharmacokinetic Profile
a. Chloramphenicol Palmitate (Oral Prodrug):
- Bioavailability: Oral chloramphenicol palmitate achieves higher plasma concentrations of active chloramphenicol than IV CSS. For example, in typhoid fever patients, oral chloramphenicol yielded plasma levels twice those of IM CSS .
- Conversion Efficiency: CSS has 70–75% bioavailability via IV, while 25–30% remains unhydrolyzed and inactive . In contrast, chloramphenicol palmitate is fully hydrolyzed in the gastrointestinal tract, ensuring complete systemic availability .
b. Streptomycin Sulfate:
- Absorption and Distribution: Streptomycin (aminoglycoside) is poorly absorbed orally and requires IM administration.
Efficacy and Clinical Use
- CSS vs. Oral Chloramphenicol: CSS is reserved for severe infections (e.g., meningitis, Rocky Mountain spotted fever) where IV/IM administration is critical. However, oral chloramphenicol is more effective in achieving therapeutic levels, with CSS showing delayed response and higher relapse rates in typhoid fever .
- CSS vs. Streptomycin: Streptomycin remains first-line for tuberculosis, while CSS targets Gram-negative and anaerobic bacteria. CSS’s efficacy is compromised by incomplete hydrolysis; 30% of patients receiving IM CSS for Rocky Mountain spotted fever had subtherapeutic active drug levels .
Stability and Formulation
- CSS: Degrades upon irradiation (>25 kGy), showing color changes (white to yellow) and reduced crystallinity, complicating sterilization .
- Chloramphenicol Base: Less stable in aqueous solutions, necessitating ester prodrugs (e.g., CSS, palmitate) for parenteral/oral use .
Immunological Impact
- Long-Term Use: Reduces globulins by Day 14, mirroring streptomycin’s immunosuppressive effects .
Activité Biologique
Chloramphenicol sodium succinate (CSS) is an ester prodrug of chloramphenicol, a broad-spectrum antibiotic known for its bacteriostatic properties. This article delves into the biological activity of CSS, including its pharmacological mechanisms, clinical applications, and associated toxicities, supported by data tables and case studies.
This compound is metabolized to chloramphenicol, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, it targets the A2451 and A2452 residues in the 23S rRNA, preventing peptide bond formation and thus halting bacterial growth . This mechanism makes CSS effective against a variety of Gram-positive and Gram-negative bacteria.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant variability among patients. Key parameters include:
Parameter | Value |
---|---|
Volume of Distribution | 0.2 - 3.1 L/kg |
Protein Binding | 57% - 92% |
Half-life | 0.6 - 2.7 hours |
Clearance | 530 - 540 mL/min (normal function) |
Renal Clearance | 222 - 260 mL/min (normal function) |
CSS is primarily eliminated through the urine, with approximately 30% excreted unchanged and about 10% as active chloramphenicol .
Clinical Applications
CSS is indicated for serious bacterial infections where other treatments have failed or are contraindicated. It is particularly effective against:
- Typhoid Fever : CSS has demonstrated efficacy in treating infections caused by Salmonella typhi.
- Meningitis : Due to its ability to penetrate the blood-brain barrier, chloramphenicol is utilized in treating central nervous system infections .
Toxicity and Side Effects
Despite its effectiveness, this compound carries a risk of serious side effects, particularly hematological toxicities:
- Aplastic Anemia : A rare but potentially fatal condition that can develop after treatment.
- Reversible Bone Marrow Suppression : Studies in animal models have shown that CSS can induce reticulocytopenia and anemia, which are reversible upon discontinuation .
Case Studies on Toxicity
- Study on Guinea Pigs : In a controlled study where guinea pigs were administered various doses of CSS, researchers observed dose-related effects on erythrocyte counts and bone marrow activity. At higher doses (2500 mg/kg), significant reductions in reticulocyte counts were noted, indicating bone marrow suppression .
- Human Pharmacokinetic Study : In critically ill patients, CSS kinetics were assessed using high-performance liquid chromatography. Results showed substantial interpatient variability in drug metabolism and clearance rates, emphasizing the need for careful monitoring during treatment .
Resistance Mechanisms
Bacterial resistance to chloramphenicol can occur through several mechanisms:
- Reduced Membrane Permeability : Bacteria may alter their membranes to limit drug entry.
- Ribosomal Mutations : Changes in the ribosomal structure can prevent chloramphenicol binding.
- Chloramphenicol Acetyltransferase Production : Some bacteria produce enzymes that inactivate chloramphenicol by acetylation .
Q & A
Basic Research Questions
Q. What is the mechanism of action of chloramphenicol sodium succinate, and how does it differ from other ribosomal-targeting antibiotics?
this compound acts as a prodrug, hydrolyzed in vivo to release chloramphenicol, which binds reversibly to the 50S ribosomal subunit. This inhibits peptidyl transferase activity, blocking peptide bond formation during bacterial protein synthesis . Unlike macrolides (e.g., erythromycin), which inhibit translocation, chloramphenicol directly disrupts elongation . Methodological confirmation involves in vitro ribosome-binding assays and comparative inhibition studies with other antibiotics .
Q. How should researchers quantify free chloramphenicol in formulations of its sodium succinate prodrug?
High-performance liquid chromatography (HPLC) is the standard method. Prepare test and standard solutions using mobile phase filtration (0.5 μm pore size), and calculate free chloramphenicol using peak area ratios (test vs. standard) with the formula:
where = standard concentration (μg/mL), = peak areas, and = sample weight (mg) .
Q. Why is the sodium succinate ester preferred for intravenous administration?
Chloramphenicol has low aqueous solubility, but its sodium succinate ester is water-soluble, enabling IV use. However, only 70–75% of the prodrug is hydrolyzed to active chloramphenicol post-administration, with the remainder excreted unchanged. Oral administration of chloramphenicol or its palmitate ester yields higher plasma levels of active drug compared to IV sodium succinate, necessitating route-specific dosing adjustments .
Q. What in vitro models are used to study the prodrug’s metabolic activation?
Human or rat liver/kidney mitochondria are incubated with this compound to assess succinate dehydrogenase (SDH) activity. SDH oxidizes the prodrug, releasing chloramphenicol, which is quantified via mass spectrometry or UV-HPLC .
Advanced Research Questions
Q. How can experimental designs address contradictory findings on chloramphenicol’s immunosuppressive effects over time?
Longitudinal studies in animal models (e.g., Wistar rats) with staggered time points (e.g., 7 and 14 days) are critical. Measure immune parameters like total white blood cell count (TWBC) and globulin levels. For example, short-term (7-day) chloramphenicol administration (200 mg/kg) did not reduce globulin, but long-term (14-day) use caused significant declines, suggesting time-dependent immunosuppression . Control groups should receive bacterial antigens alone to isolate drug effects .
Q. What statistical methods resolve variability in pharmacokinetic data across developmental stages?
In neonatal studies (e.g., equine foals), use repeated-measures ANOVA with Bonferroni correction to compare age-dependent pharmacokinetics. For instance, 1-day-old foals showed 4× higher chloramphenicol AUC (203.29 ± 75.39 μg·h/mL) than 7-day-old foals (49.56 ± 14.3 μg·h/mL), highlighting maturation-dependent metabolism .
Q. How do administration routes influence bioactivity in infection models?
Comparative studies in typhoid fever models show oral chloramphenicol yields twice the plasma levels of active drug vs. intramuscular sodium succinate, due to incomplete ester hydrolysis. For IV sodium succinate, monitor unhydrolyzed prodrug levels (e.g., 30% in Rocky Mountain spotted fever patients) via LC-MS to correlate with clinical efficacy .
Q. What in vitro vs. in vivo disparities exist in chloramphenicol’s immunomodulatory effects?
While in vitro studies show this compound reduces human leukocyte migration , in vivo rodent models reveal contradictory outcomes: TWBC suppression in systemic administration but no short-term globulin changes. Use flow cytometry to differentiate direct leukocyte toxicity from secondary immune modulation .
Q. Key Methodological Recommendations
- Animal Models : Use Wistar rats for immune response studies and equine neonates for developmental PK analysis .
- Analytical Techniques : Employ HPLC for free chloramphenicol quantification and LC-MS for prodrug hydrolysis kinetics .
- Statistical Frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies .
Propriétés
Key on ui mechanism of action |
Chloramphenicol succinate is hydrolyzed into the active chloramphenicol.[A204047] Chloramphenicol resembles uridine-5'-phosphate.[A204071] It binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of _E. coli_, which prevents translation.[A204077] |
---|---|
Numéro CAS |
982-57-0 |
Formule moléculaire |
C15H16Cl2N2O8.Na C15H16Cl2N2NaO8 |
Poids moléculaire |
446.2 g/mol |
Nom IUPAC |
sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/t10-,13-;/m1./s1 |
Clé InChI |
OQAWGHRXAVKAIG-HTMVYDOJSA-N |
SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
SMILES isomérique |
C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |
SMILES canonique |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |
Apparence |
White solid |
Key on ui other cas no. |
982-57-0 |
Description physique |
Chloramphenicol sodium succinate is a white powder. (NTP, 1992) |
Pictogrammes |
Irritant; Health Hazard |
Numéros CAS associés |
3544-94-3 (Parent) |
Solubilité |
greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) |
Synonymes |
1-[(2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Sodium Salt; Mono[(2R,3R)-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Monosodium Salt; Betamicetin; Chloramphen |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.